molecular formula C18H19N5O4S B2387150 1-(3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-09-9

1-(3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2387150
CAS No.: 1226455-09-9
M. Wt: 401.44
InChI Key: MOLYNJMGOOFXTQ-UHFFFAOYSA-N
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Description

1-(3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is an organic compound that boasts a complex structure, integrating multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves several steps, starting with the preparation of the furan and thiadiazole precursors. Typical reaction conditions may include:

  • Using a base such as sodium hydroxide to catalyze the formation of the furan-2-yl compound.

  • Introducing the thiadiazole ring through a cyclization reaction involving appropriate thiourea and hydrazine derivatives.

  • Piperidinyl derivatives are then formed by reacting the thiadiazole intermediate with piperidine.

  • The final step involves the conjugation of the intermediate with pyrimidine-2,4(1H,3H)-dione under controlled temperature and pH conditions.

Industrial Production Methods

On an industrial scale, the production methods would focus on optimizing yield and purity, likely involving:

  • High-pressure reactors to increase reaction rates.

  • Continuous flow processes to maintain steady-state conditions.

  • Advanced purification techniques like chromatography or recrystallization to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions, including:

  • Oxidation: The furan ring can be subjected to oxidation, potentially forming furanones.

  • Reduction: The carbonyl group within the pyrimidine-dione structure can be reduced to its corresponding alcohol.

  • Substitution: Various positions within the molecule, particularly around the thiadiazole and pyrimidine rings, are prone to nucleophilic substitution.

Common Reagents and Conditions

Reagents typically used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Nucleophiles: Ammonia, various amines and thiols.

Major Products

  • Oxidation: Formation of oxidized furan derivatives.

  • Reduction: Conversion of carbonyl groups to alcohols.

  • Substitution: Derivatives with altered functional groups, enhancing activity or changing solubility.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a precursor or intermediate in the synthesis of complex molecules. It helps in constructing novel architectures and frameworks that might possess interesting properties.

Biology and Medicine

In biology and medicine, it exhibits potential as:

  • Pharmacophores: Due to its multifaceted structure, it can interact with various biological targets, serving as a scaffold for drug discovery.

  • Diagnostic Agents: Its complex structure allows for potential tagging or labeling with isotopic markers for imaging techniques.

Industry

Industrial applications might include:

  • Polymer Science: As a component in the synthesis of advanced polymers with specific mechanical properties.

  • Catalysis: Serving as a ligand in metal-catalyzed reactions, enhancing the reaction efficiency and specificity.

Mechanism of Action

The mechanism of action for this compound, when used as a drug or biological agent, would likely involve:

  • Molecular Targets: Binding to specific proteins or enzymes, altering their function.

  • Pathways Involved: Modulation of signaling pathways, either inhibiting or activating key steps in biochemical cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include:

  • 1-(3-(4-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

  • 1-(3-(4-(5-(benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 1-(3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione lies in its:

  • Structural Diversity: Combination of furan, thiadiazole, and pyrimidine-dione.

  • Reactivity: Versatility in undergoing various chemical reactions.

  • Wide range of uses in scientific research, medicine, and industry.

This comprehensive overview should give you a solid understanding of this compound

Properties

IUPAC Name

1-[3-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c24-14-5-9-23(18(26)19-14)10-6-15(25)22-7-3-12(4-8-22)16-20-21-17(28-16)13-2-1-11-27-13/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,19,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLYNJMGOOFXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CCN4C=CC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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